N-(Carboxymethyl)-DL-cysteine

Hepatotoxicity In Vivo Pharmacology Cysteine Derivatives

Procure N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0) as a certified reference standard for identifying and quantifying Impurity 13 in carbocisteine APIs and finished dosage forms. This N-substituted DL-cysteine derivative is structurally and functionally distinct from the mucolytic drug S-carboxymethyl-L-cysteine (carbocisteine) and the antioxidant N-acetylcysteine—it lacks protective efficacy against paracetamol-induced hepatotoxicity and serves exclusively as an analytical reference material for HPLC-CAD method validation and ICH Q3A/B compliance. Do not substitute for active pharmaceutical ingredients in pharmacological studies.

Molecular Formula C5H9NO4S
Molecular Weight 179.2 g/mol
CAS No. 21301-10-0
Cat. No. B1616596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Carboxymethyl)-DL-cysteine
CAS21301-10-0
Molecular FormulaC5H9NO4S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NCC(=O)O)S
InChIInChI=1S/C5H9NO4S/c7-4(8)1-6-3(2-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)
InChIKeyVUCDIRJQEQYQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0): A Carbocisteine Process Impurity and Research Tool


N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0) is a non-proteinogenic, sulfur-containing amino acid derivative characterized by a carboxymethyl group attached to the nitrogen of DL-cysteine . It is structurally distinct from the active pharmaceutical ingredient (API) S-carboxymethyl-L-cysteine (carbocisteine), featuring a different substitution pattern and stereochemistry . While sharing a molecular formula (C5H9NO4S) with the therapeutic agent, this compound is primarily recognized as a known impurity in carbocisteine drug substance, relevant for pharmaceutical quality control and impurity profiling .

Why N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0) Cannot Be Substituted for S-Carboxymethylcysteine or N-Acetylcysteine


Procurement professionals and researchers must understand that N-(Carboxymethyl)-DL-cysteine is not a functional analog of the mucolytic drug S-carboxymethyl-L-cysteine (carbocisteine) or the antioxidant N-acetylcysteine (NAC). Direct comparative studies reveal a fundamental divergence in biological activity: N-(Carboxymethyl)-DL-cysteine lacks the protective efficacy exhibited by NAC and does not share the therapeutic mechanisms of its S-isomer [1]. The compound's primary value is as an analytical reference standard for impurity identification and quantification in pharmaceutical quality control [2]. Substituting this compound for a known active agent will not yield the expected pharmacological outcomes in research models.

Quantitative Differentiation Evidence for N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0)


Lack of Hepatoprotective Activity vs. N-Acetylcysteine in a Paracetamol-Induced Toxicity Model

In a direct head-to-head comparison using a hamster model of paracetamol-induced hepatotoxicity, N-acetylcysteine (NAC) demonstrated significant protective effects, while S-carboxymethylcysteine afforded no protection. This is a critical differentiator, as N-(Carboxymethyl)-DL-cysteine is a structural isomer of the inactive compound tested, and its lack of protective effect is a key characteristic for research applications [1].

Hepatotoxicity In Vivo Pharmacology Cysteine Derivatives

Inferior Microsomal Protein Binding Inhibition vs. N-Acetylcysteine

In an in vitro microsomal assay, N-acetylcysteine markedly inhibited the covalent binding of a reactive paracetamol metabolite to microsomal proteins, whereas S-carboxymethylcysteine showed a significantly lesser inhibitory effect. This provides a mechanistic basis for the observed lack of in vivo protection and is a key differentiator [1].

Covalent Binding In Vitro Metabolism Hepatotoxicity Mechanism

Comparative Physicochemical Properties: Density and Boiling Point vs. L-Carboxymethylcysteine

The predicted density and boiling point of N-(Carboxymethyl)-DL-cysteine are comparable to those of the L-isomer, but these properties are essential for method development and identification. While not a direct comparator for biological activity, the stereochemical difference (DL vs. L) is a primary differentiator .

Physicochemical Properties QC Reference Chromatography

Role as a Known Impurity in Carbocisteine Drug Substance

N-(Carboxymethyl)-DL-cysteine is identified as a specific impurity (Carbocisteine Impurity 13) in the quality control of carbocisteine drug substance. This is a defined, non-therapeutic role that contrasts with the primary function of the API, S-carboxymethyl-L-cysteine .

Pharmaceutical Impurity Quality Control HPLC-CAD

Procurement-Driven Application Scenarios for N-(Carboxymethyl)-DL-cysteine (CAS 21301-10-0)


Analytical Reference Standard for Impurity Profiling in Carbocisteine Drug Substances

Procure N-(Carboxymethyl)-DL-cysteine as a certified reference standard for the identification, quantification, and control of this specific impurity (Impurity 13) in carbocisteine APIs and finished dosage forms. This is essential for compliance with ICH Q3A/B guidelines and for validating HPLC-CAD or other analytical methods [1].

Negative Control in Oxidative Stress and Hepatoprotection Research

Due to its demonstrated lack of protective effect against paracetamol-induced hepatotoxicity (unlike N-acetylcysteine), this compound serves as a valuable negative control in in vivo and in vitro studies investigating oxidative stress and liver protection mechanisms [1].

Structural Analog for Comparative Biological Activity Studies

Utilize N-(Carboxymethyl)-DL-cysteine in comparative studies against the S-isomer (carbocisteine) to elucidate structure-activity relationships regarding stereochemistry and substitution pattern, particularly in models of mucus hypersecretion and antioxidant activity [2].

Chromatographic Method Development and System Suitability Testing

Employ this compound in the development and validation of liquid chromatography (LC) methods for the separation of carbocisteine and its related impurities, leveraging its known physicochemical properties and retention behavior [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Carboxymethyl)-DL-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.